Lipophilicity (XLogP3) Differentiation: 3,5-Dimethylphenyl vs. 3-Methylphenyl, 3,5-Difluorophenyl, and 4-Fluorophenyl Analogs
The target compound exhibits a computed XLogP3 of 2.2 [1]. The mono-methyl analog (2-hydrazino-N-(3-methylphenyl)pyridine-3-sulfonamide, CAS 1155079-36-9, MW 278.33) is predicted to have a lower XLogP3 (approximately 1.7–1.9 based on the loss of one methyl group), while the 3,5-difluorophenyl analog (CAS 1155081-22-3, MW 300.29) and 4-fluorophenyl analog (CAS 1156384-82-5, MW 282.30) introduce electronegative fluorine atoms that alter both lipophilicity and hydrogen-bond acceptor character . The 0.3–0.5 log unit difference in predicted XLogP3 between the 3,5-dimethyl and 3-methyl analogs corresponds to an approximately 2- to 3-fold difference in octanol–water partition coefficient, which can significantly affect membrane permeability and non-specific protein binding in cellular assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 (PubChem computed) |
| Comparator Or Baseline | 3-methylphenyl analog: estimated XLogP3 ~1.7–1.9; 3,5-difluorophenyl analog: estimated XLogP3 ~1.5–1.7; 4-fluorophenyl analog: estimated XLogP3 ~1.3–1.5 (predicted values based on structural modification) |
| Quantified Difference | ΔXLogP3 ≈ +0.3 to +0.9 log units for target compound versus comparators |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem release 2025.09.15) [1] |
Why This Matters
Higher lipophilicity within the typical drug-like range (XLogP3 1–3) can enhance passive membrane permeability, but values above 3 increase the risk of poor solubility and off-target promiscuity; the 3,5-dimethyl substitution places this compound in a balanced lipophilicity window distinct from its less lipophilic mono-methyl and halo-substituted analogs, which may be advantageous for cellular assay performance.
- [1] PubChem Computed Properties: XLogP3-AA = 2.2 for CID 43456839. View Source
